molecular formula C21H20BrN5 B11309258 N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11309258
M. Wt: 422.3 g/mol
InChI Key: AFLJOMNHNSURJX-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a dimethylamino-substituted phenyl group, and an imidazo[1,2-a]pyrazin-3-amine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The brominated phenyl group and the dimethylamino-substituted phenyl group can interact with various enzymes, receptors, or proteins, leading to modulation of their activity. The imidazo[1,2-a]pyrazin-3-amine core may play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide
  • N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
  • N-(2-bromo-4-methylphenyl)-2-chlorobenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20BrN5

Molecular Weight

422.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H20BrN5/c1-14-4-9-18(17(22)12-14)24-21-20(25-19-13-23-10-11-27(19)21)15-5-7-16(8-6-15)26(2)3/h4-13,24H,1-3H3

InChI Key

AFLJOMNHNSURJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C)Br

Origin of Product

United States

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